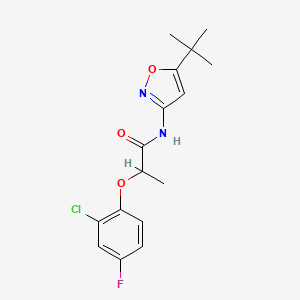
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide selectively inhibits BTK, which is a key component of the BCR signaling pathway. BTK is required for the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT, which are involved in cell survival and proliferation. Inhibition of BTK by this compound leads to decreased activation of these downstream molecules, resulting in decreased survival and proliferation of B-cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the growth and survival of autoimmune cells. This compound has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
1. Clinical trials to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide in humans.
2. Combination studies with other therapies, such as chemotherapy, immunotherapy, or targeted agents.
3. Studies to investigate the potential of this compound in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia.
4. Studies to investigate the potential of this compound in autoimmune diseases, such as multiple sclerosis or psoriasis.
5. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
6. Studies to investigate the potential of this compound in combination with CAR-T cell therapy.
7. Development of more efficient synthesis methods to increase the yield and reduce the cost of this compound production.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of the isoxazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step is the coupling of the isoxazole and phenyl rings via a propanamide linker. The overall yield of the synthesis is moderate, but improvements in the process have been reported.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3/c1-9(22-12-6-5-10(18)7-11(12)17)15(21)19-14-8-13(23-20-14)16(2,3)4/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYUCISYQXPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


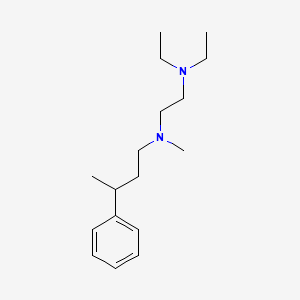
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
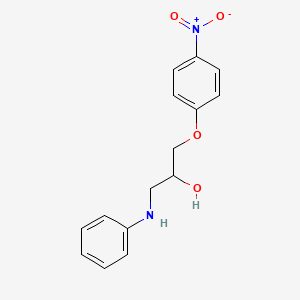
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)


![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)
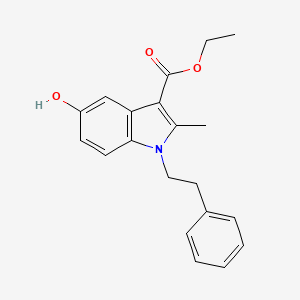
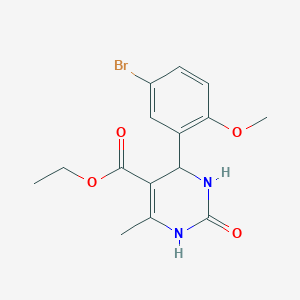
![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
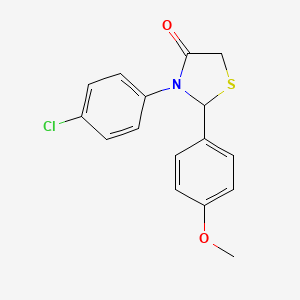
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)